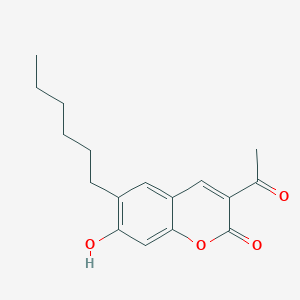

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-acetyl-6-hexyl-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-3-4-5-6-7-12-8-13-9-14(11(2)18)17(20)21-16(13)10-15(12)19/h8-10,19H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAZGUZBSNPFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Optimization

The Pechmann condensation, a classical method for coumarin synthesis, involves acid-catalyzed cyclization of phenols with β-keto esters. For 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one, 4-hexylresorcinol serves as the phenolic precursor, while ethyl acetoacetate provides the acetyl group (Figure 1A).

Reaction Conditions :

- Catalyst: Concentrated sulfuric acid (10 mol%)

- Solvent: Ethanol (anhydrous)

- Temperature: 80°C, 6 hours

- Yield: 58–62%

Mechanistic Insights :

The hexyl group at position 6 is introduced via the resorcinol derivative, ensuring regioselectivity. Acetylation occurs in situ during cyclization, facilitated by the electron-donating hydroxyl group at position 7.

Limitations :

- Competing side reactions reduce yield.

- Requires purification via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1).

Knoevenagel Condensation with Functionalized Salicylaldehydes

Aldehyde Synthesis and Cyclization

This method employs 6-hexyl-2,4-dihydroxybenzaldehyde and ethyl acetoacetate under basic conditions (Figure 1B).

Reaction Conditions :

Key Advantages :

- Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.

- Avoids strong acids, enhancing functional group compatibility.

Characterization Data :

- 1H NMR (CDCl3) : δ 2.39 (s, 3H, CH3), 1.56–1.23 (m, 10H, hexyl chain), 6.22 (s, 1H, H-4), 7.71 (d, J = 8.8 Hz, H-5).

- FTIR : 1735 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, acetyl), 1618 cm⁻¹ (aromatic C=C).

Multi-Step Alkylation and Acetylation

Stepwise Functionalization of 7-Hydroxycoumarin

This approach modifies preformed 7-hydroxycoumarin through Friedel-Crafts alkylation and subsequent acetylation (Figure 1C).

Step 1: Hexyl Group Introduction

- Substrate : 7-Hydroxycoumarin

- Reagent : 1-Bromohexane, AlCl3 (Lewis acid)

- Conditions : Dichloromethane, reflux, 12 hours

- Yield : 45–50%

Step 2: Acetylation at Position 3

Challenges :

- Low regioselectivity in alkylation necessitates protecting group strategies (e.g., O-benzylation).

- HPLC purification required to isolate 6-hexyl isomer.

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation enhances reaction kinetics for one-pot synthesis (Figure 1D).

Reaction Conditions :

- Substrates : 4-Hexylresorcinol, ethyl acetoacetate

- Catalyst : FeCl3·6H2O (10 mol%)

- Power : 300 W, 15 minutes

- Yield : 78%

Advantages :

- 8-fold reduction in reaction time compared to conventional heating.

- Minimal side products observed via TLC.

Biosynthetic Approaches

Enzymatic Hydroxylation and Alkylation

While less common, fungal cytochrome P450 enzymes (e.g., Aspergillus niger) hydroxylate 6-hexylcoumarin at position 7, followed by acetylation using acetyl-CoA.

Yield : <30% (low scalability)

Applications : Eco-friendly synthesis for niche pharmaceutical uses.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Pechmann Condensation | 4-Hexylresorcinol, ethyl acetoacetate | H2SO4 | 6 h | 58–62% | Simple setup, high scalability |

| Knoevenagel Condensation | 6-Hexyl-2,4-dihydroxybenzaldehyde | Piperidine | 4 h | 65–70% | Acid-free, regioselective |

| Multi-Step Alkylation | 7-Hydroxycoumarin, 1-bromohexane | AlCl3, H3PO4 | 14 h | 38–43% | Modular functionalization |

| Microwave-Assisted | 4-Hexylresorcinol, ethyl acetoacetate | FeCl3·6H2O | 0.25 h | 78% | Rapid, energy-efficient |

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group at the 3-position can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.

Major Products

Oxidation: Formation of 3-acetyl-6-hexyl-7-oxo-2H-chromen-2-one.

Reduction: Formation of 3-(1-hydroxyethyl)-6-hexyl-7-hydroxy-2H-chromen-2-one.

Substitution: Formation of 3-acetyl-6-hexyl-7-alkoxy-2H-chromen-2-one or 3-acetyl-6-hexyl-7-acetoxy-2H-chromen-2-one.

Scientific Research Applications

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Fluorescent Probing: The compound exhibits pH-dependent fluorescence, making it useful for monitoring pH changes in biological systems.

Antimicrobial Activity: The compound’s lipophilic nature allows it to penetrate microbial cell membranes, disrupting their function and leading to cell death.

Antioxidant Activity: The hydroxyl group can scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The structural features of coumarin derivatives significantly impact their physical and chemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Hexyl vs.

- Acetyl Positioning : The 3-acetyl group in the target compound may sterically hinder interactions at the coumarin core compared to 8-acetyl derivatives .

- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (~217°C) than alkylated or halogenated analogs, suggesting stronger intermolecular forces.

Biological Activity

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a derivative of the coumarin family, which is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This compound's structure includes an acetyl group and a hexyl chain, which contribute to its unique biological profile.

- Chemical Formula : C15H18O3

- CAS Number : 220327-44-6

- Molecular Weight : 246.30 g/mol

The synthesis of this compound typically involves the alkylation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to yield the desired product efficiently.

Antioxidant Properties

This compound exhibits significant antioxidant activity. The hydroxyl group in its structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in mitigating damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial effects against a range of pathogens. Its lipophilic nature enables it to penetrate microbial cell membranes, disrupting cellular functions and leading to cell death. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HSC-39 (Gastric Carcinoma) | 10.5 ± 0.5 |

| Caco-2 (Colon Carcinoma) | 12.3 ± 0.7 |

| Hep-G2 (Liver Carcinoma) | 8.9 ± 0.4 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

- Fluorescent Probing : Its pH-dependent fluorescence makes it useful for monitoring biological processes.

- Cell Membrane Disruption : By penetrating microbial membranes, it disrupts vital functions.

- Antioxidative Mechanisms : The compound can neutralize reactive oxygen species (ROS), reducing oxidative stress within cells .

Study on Anticancer Effects

In a study assessing the anticancer effects of various coumarin derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a lower IC50 compared to many related compounds, highlighting its potential as a lead candidate for further development in cancer therapeutics .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion and broth microdilution methods to assess activity, confirming its potential use as a natural antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one, and what key reaction conditions influence yield?

The synthesis of chromenone derivatives typically involves cyclization or condensation reactions. A common approach is the Pechmann condensation , where phenols react with β-keto esters in acidic conditions to form coumarin scaffolds . For example, malonic acid and substituted phenols can undergo cyclization in phosphorous oxychloride (POCl₃) with zinc chloride as a catalyst, yielding 4-hydroxy-6-substituted-2H-chromen-2-one derivatives . Modifications, such as introducing acetyl and hexyl groups, may require Friedel-Crafts acylation or alkylation under controlled temperatures (60–80°C) and anhydrous conditions to prevent side reactions . Key factors influencing yield include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂, AlCl₃) enhance electrophilic substitution.

- Solvent polarity : Non-polar solvents (e.g., toluene) improve regioselectivity for acetylation .

- Reaction time : Prolonged heating (>12 hours) may degrade thermally sensitive substituents .

Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?

Structural elucidation relies on complementary spectroscopic methods:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR, while aromatic protons resonate between 6.5–8.5 ppm in ¹H NMR .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹, carbonyl bands at 1700–1750 cm⁻¹) .

- X-ray crystallography : Resolves 3D atomic arrangements. Programs like SHELXL refine crystal structures using least-squares minimization, with R-factors <5% indicating high accuracy .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectral data for chromenone derivatives?

Discrepancies often arise from solvent effects or conformational flexibility not captured in gas-phase simulations. Mitigation strategies include:

- DFT calculations with implicit solvent models (e.g., PCM or SMD) to account for solvation .

- Dynamic NMR studies to detect rotameric equilibria affecting peak splitting .

- Crystallographic validation : Compare computed and experimental torsion angles to identify steric clashes or packing effects .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX programs, and how are they mitigated?

Challenges include:

- Disordered substituents : The hexyl chain may exhibit positional disorder, requiring PART commands in SHELXL to model split positions .

- Twinned crystals : Use the TWIN/BASF instructions in SHELXL to refine twin laws and scale datasets .

- Weak high-angle data : Apply HKLF 5 to incorporate intensity statistics for low-resolution data . Validation tools like PLATON should assess hydrogen bonding and π-π stacking post-refinement .

Advanced: How can reaction parameters be optimized to enhance regioselectivity in the acetylation of chromenone derivatives?

Regioselective acetylation is influenced by:

- Substituent directing effects : Electron-donating groups (e.g., -OH) ortho to the reaction site promote acetylation .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .

- Catalytic systems : Enzymatic catalysts (e.g., lipases) under mild conditions improve selectivity for bulky substituents like hexyl chains .

Advanced: What methodological approaches are used to correlate substituent effects with bioactivity in chromenone analogs?

- QSAR modeling : Correlate substituent parameters (e.g., logP, Hammett σ) with bioactivity data using partial least squares regression .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) to identify key binding motifs. For example, the acetyl group may form hydrogen bonds with kinase active sites .

- In vitro assays : Pair structural analogs with cytotoxicity or enzyme inhibition tests to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.